Neutrophil elastase inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

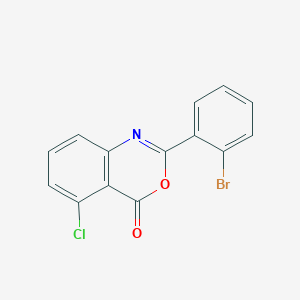

2-(2-bromophenyl)-5-chloro-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClNO2/c15-9-5-2-1-4-8(9)13-17-11-7-3-6-10(16)12(11)14(18)19-13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWVDINGZQKMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chemical Profile of Neutrophil Elastase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of a specific benzoxazinone (B8607429) analog identified as Neutrophil Elastase Inhibitor 3. The document details experimental protocols for its synthesis and evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to support further research and development in the field of neutrophil elastase inhibition.

Chemical Structure and Identification

This compound, a compound available through MedChemExpress, is chemically identified as 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. Its chemical structure and key identifiers are provided below.

| Identifier | Value |

| Chemical Name | 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one |

| CAS Number | 1234707-32-4[1][2][3] |

| Molecular Formula | C₁₄H₈BrClNO₂ |

| Molecular Weight | 336.57 g/mol |

Synthesis of Benzoxazinone Analogs

Representative Experimental Protocol: Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one

This protocol describes the synthesis of a closely related, unsubstituted analog and can be modified by using the appropriately substituted starting materials (e.g., 2-amino-5-chlorobenzoic acid and 2-bromobenzoyl chloride) to obtain this compound.

Reaction Scheme:

Caption: General synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of anthranilic acid (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere, add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.[6]

Biological Activity and Quantitative Data

This compound has been evaluated for its ability to inhibit neutrophil elastase (NE) release and has shown efficacy in a preclinical model of acute lung injury.

| Assay | Description | Result |

| Neutrophil Elastase Release Inhibition | Inhibition of fMLP-induced neutrophil elastase release from human neutrophils. | IC₅₀ = 80.8 nM[1] |

| In Vivo Efficacy | Attenuation of myeloperoxidase (MPO) activity and edema in a rat model of trauma-hemorrhagic shock. | Significant attenuation at 1 mg/kg (intravenous)[1] |

Experimental Protocols for Biological Evaluation

In Vitro Neutrophil Elastase Release Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on neutrophil elastase release from stimulated human neutrophils.

Experimental Workflow:

Caption: Workflow for in vitro neutrophil elastase release assay.

Materials:

-

Isolated human neutrophils

-

This compound

-

fMLP (N-Formylmethionyl-leucyl-phenylalanine)

-

A specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

96-well microplate

-

Microplate reader

Procedure:

-

Isolate human neutrophils from fresh, anticoagulated whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the purified neutrophils in assay buffer to the desired concentration.

-

In a 96-well plate, add the neutrophil suspension to each well.

-

Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate neutrophil degranulation by adding fMLP to a final concentration of, for example, 1 µM.

-

Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C to allow for elastase release.

-

Centrifuge the plate to pellet the neutrophils.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the neutrophil elastase substrate to each well.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase.

-

Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.[7][8][9]

In Vivo Hemorrhagic Shock Model and Myeloperoxidase (MPO) Assay

This protocol describes a general procedure for a rat model of hemorrhagic shock followed by resuscitation and subsequent measurement of lung MPO activity as an indicator of neutrophil infiltration.

Experimental Workflow:

Caption: In vivo hemorrhagic shock and MPO assay workflow.

Materials:

-

Sprague-Dawley rats

-

Anesthetic

-

Catheters

-

Syringes

-

This compound

-

Saline or other resuscitation fluids

-

MPO assay kit or reagents (e.g., o-dianisidine dihydrochloride, hydrogen peroxide)

-

Homogenizer

-

Spectrophotometer

Procedure:

-

Anesthetize the rats and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug/fluid administration.

-

Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 30-40 mmHg for a specified period (e.g., 60 minutes).[10]

-

At the end of the shock period, begin resuscitation by reinfusing the shed blood and/or administering fluids.

-

At the start of resuscitation, administer this compound (1 mg/kg) or vehicle control intravenously.

-

After a set reperfusion period (e.g., 2-4 hours), euthanize the animals.

-

Harvest the lungs, weigh them, and homogenize a portion of the lung tissue in a suitable buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Perform the MPO assay on the supernatant. This typically involves measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine or tetramethylbenzidine) spectrophotometrically.

-

Calculate and compare the MPO activity between the treated and control groups to assess the effect of the inhibitor on neutrophil infiltration in the lungs.[11][12][13]

Neutrophil Elastase Signaling in Acute Lung Injury

Neutrophil elastase contributes to the pathogenesis of acute lung injury (ALI) through various mechanisms, including the degradation of extracellular matrix proteins and the activation of pro-inflammatory signaling pathways. Inhibition of neutrophil elastase is a therapeutic strategy to mitigate these effects.

Caption: Simplified signaling pathway of neutrophil elastase in acute lung injury.

This guide provides a foundational understanding of this compound, offering detailed protocols and data to aid researchers in their exploration of novel therapeutics for inflammatory diseases. The provided methodologies can be adapted and expanded upon for further preclinical development and investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of neutrophil elastase and myeloperoxidase release by IgG fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myeloperoxidase evokes substantial vasomotor responses in isolated skeletal muscle arterioles of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sfrbm.org [sfrbm.org]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of GW311616 (Neutrophil Elastase Inhibitor 3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, playing a key role in host defense against pathogens. However, excessive or unregulated NE activity is a major driver of tissue damage and inflammation in a variety of chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and bronchiectasis.[1][2] This pathological role has established NE as a significant therapeutic target. The central hypothesis is that inhibiting excess NE can restore the protease-antiprotease balance in the lungs, thereby reducing inflammation, preventing further tissue degradation, and halting disease progression.[2][3]

This technical guide focuses on the discovery and development of GW311616 , a potent, orally bioavailable, and long-acting inhibitor of human neutrophil elastase, which has also been referenced in chemical databases as "Neutrophil elastase inhibitor 3".[4] We will explore its preclinical data, the experimental methodologies used for its evaluation, and the broader context of NE inhibitor development.

Discovery and Lead Optimization

The discovery of GW311616 emerged from efforts to identify potent, intracellularly active NE inhibitors with favorable pharmacokinetic profiles suitable for oral administration.[5] The development program focused on a trans-lactam chemical scaffold.

High-Throughput Screening (HTS) for Hit Identification

The initial phase of discovering novel NE inhibitors typically involves high-throughput screening of large compound libraries to identify "hits"—molecules that demonstrate inhibitory activity against the target enzyme. A common and robust method for this is a fluorometric assay.

View Detailed HTS Protocol

Objective: To identify compounds that inhibit human neutrophil elastase (HNE) activity from a large chemical library.

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-AAPV-AMC). In its intact form, the substrate's fluorescence is quenched. Upon cleavage by HNE, the free 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a fluorescent signal directly proportional to enzyme activity. Inhibitors will reduce the rate of this reaction.

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

Fluorogenic Substrate (e.g., Suc-AAPV-AMC)

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Dimethyl Sulfoxide (DMSO) for compound dissolution

-

Control Inhibitor (e.g., Sivelestat or SPCK)

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Compound Plating:

-

Test compounds are typically dissolved in 100% DMSO to a stock concentration of 10 mM.

-

Using an acoustic liquid handler, nanoliter volumes of compound stocks are dispensed into the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM).

-

Control wells are prepared:

-

Negative Control (100% activity): DMSO only.

-

Positive Control (0% activity): A known potent inhibitor (e.g., Sivelestat) at a concentration sufficient for complete inhibition (e.g., 50 µM).

-

-

-

Enzyme Addition:

-

Prepare a working solution of HNE in Assay Buffer (e.g., at a final concentration of 25-50 ng/mL).

-

Dispense 20 µL of the HNE solution into each well of the assay plate containing the test compounds and controls.

-

Mix by gentle shaking and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition & Measurement:

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., at a final concentration of 100 µM).

-

Dispense 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 15-30 minutes, with readings taken every 60 seconds.

-

-

Data Analysis:

-

The rate of reaction (slope of fluorescence vs. time) is calculated for each well.

-

The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

-

"Hits" are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or a Z-score > 3).

-

Structure-Activity Relationship (SAR) and Lead Optimization

Following hit identification, a medicinal chemistry campaign is initiated to synthesize analogs and establish a structure-activity relationship (SAR). The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). For GW311616, this process led to a trans-lactam core structure that demonstrated high potency and the desired pharmacokinetic characteristics.[5]

Preclinical Characterization of GW311616

In Vitro Potency and Selectivity

GW311616 was characterized as a potent and selective inhibitor of human neutrophil elastase. Its inhibitory activity is quantified by its IC50 (the concentration required to inhibit 50% of enzyme activity) and Ki (the inhibition constant). Critically, its selectivity was assessed against other related serine proteases to ensure a targeted mechanism of action and reduce the potential for off-target effects.

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 22 nM | Human Neutrophil Elastase | Demonstrates high potency in a cell-free enzymatic assay.[4] |

| Ki | 0.31 nM | Human Neutrophil Elastase | Indicates very tight binding to the enzyme.[4] |

| Selectivity IC50 | >100 µM | Trypsin, Cathepsin G, Plasmin | Shows high selectivity against other key serine proteases.[6] |

| Selectivity IC50 | >3 µM | Chymotrypsin, tPA | Further demonstrates a favorable selectivity profile.[6] |

Table 1: In Vitro Inhibitory Profile of GW311616.

Cell-Based Activity

To confirm that the inhibitor could effectively target NE within a cellular environment, experiments were conducted using the human monocytic cell line U937, which expresses neutrophil elastase.

View Detailed Cell-Based Assay Protocol

Objective: To evaluate the ability of GW311616 to inhibit intracellular neutrophil elastase activity and affect cell proliferation and apoptosis in U937 cells.

Principle: U937 cells are treated with the inhibitor, and the effects on NE activity, cell viability (MTT assay), and apoptosis (Annexin V/PI staining) are measured.

Materials:

-

U937 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

GW311616 and Sivelestat (as a comparator)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

ELISA kit for NE quantification

-

Colorimetric NE activity assay kit

-

Flow cytometer, transmission electron microscope, and plate reader

Procedure:

-

Cell Culture:

-

Culture U937 cells in RPMI-1640 + 10% FBS at 37°C in a 5% CO2 incubator.

-

-

Cell Proliferation (MTT Assay):

-

Seed U937 cells in 96-well plates.

-

Treat cells with varying concentrations of GW311616 (e.g., 20-320 µM) for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

-

Calculate the IC50 for cell proliferation. For GW311616, the IC50 was found to be 150 µmol/L.[7]

-

-

Apoptosis Analysis (Flow Cytometry):

-

Treat U937 cells with GW311616 (e.g., 150 µmol/L) for 48 hours.

-

Harvest the cells, wash with PBS, and resuspend in binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.

-

Results showed that 150 µmol/L GW311616 induced a significantly higher rate of apoptosis (13.60%) compared to a comparator, Sivelestat (3.69%).[7]

-

-

Intracellular NE Activity and Content:

-

Treat U937 cells with inhibitors as described above.

-

Lyse the cells to release intracellular contents.

-

Measure the total NE protein content using an ELISA kit.

-

Measure the NE enzymatic activity using a colorimetric or fluorometric assay.

-

Results indicated that GW311616 significantly reduced both the content and activity of NE in U937 cells.[7]

-

In Vivo Pharmacokinetics and Pharmacodynamics

The preclinical development of GW311616 included evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models to assess its potential for clinical use.

| Species | Dose Route | Key Findings | Half-life (t½) |

| Rat | Oral | Moderate terminal elimination half-life. | 1.5 hours |

| Dog | Oral | At 2 mg/kg, rapidly abolishes circulating NE activity with >90% inhibition maintained for 4 days.[4] | 1.1 hours |

Table 2: Preclinical Pharmacokinetic Profile of GW311616.[4]

In Vivo Efficacy Models

The efficacy of NE inhibitors is tested in animal models that recapitulate key aspects of human respiratory diseases like COPD. A widely used model is the elastase-induced lung injury model.

View Detailed In Vivo Lung Injury Protocol

Objective: To evaluate the therapeutic efficacy of a neutrophil elastase inhibitor in a mouse model of elastase-induced lung injury, which mimics emphysema.

Principle: A single intratracheal or oropharyngeal instillation of elastase (typically porcine pancreatic elastase, PPE) into the lungs of mice induces an inflammatory response, neutrophil infiltration, and progressive destruction of alveolar walls, leading to an emphysematous phenotype. The test inhibitor is administered to determine if it can prevent or mitigate this damage.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Porcine Pancreatic Elastase (PPE)

-

Test inhibitor (GW311616) and vehicle control

-

Anesthetics (e.g., ketamine/xylazine or isoflurane)

-

Intratracheal instillation device (e.g., MicroSprayer)

-

Equipment for bronchoalveolar lavage (BAL) and lung tissue harvesting/processing

Procedure:

-

Animal Acclimation:

-

House mice in a controlled environment for at least one week prior to the experiment.

-

-

Inhibitor Administration:

-

Administer GW311616 or its vehicle to the mice via the intended clinical route (e.g., oral gavage) at a predetermined time before the elastase challenge (e.g., 1 hour prior). Dosing may continue for the duration of the study.

-

-

Elastase Instillation:

-

Anesthetize the mice.

-

Visualize the trachea and deliver a single dose of PPE (e.g., 0.2-1.2 IU in 50 µL of saline) directly into the lungs using an intratracheal sprayer. Control animals receive saline only.

-

Allow the animals to recover from anesthesia.

-

-

Endpoint Analysis (e.g., at Day 21):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and cannulate the trachea. Lavage the lungs with sterile saline.

-

Cell Count: Perform total and differential cell counts on the BAL fluid to quantify inflammation (especially neutrophils).

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid by ELISA.

-

-

Lung Histology:

-

Perfuse the lungs and inflate them with 4% paraformaldehyde at a constant pressure (e.g., 25 cmH2O).

-

Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Morphometry: Quantify the degree of emphysema by measuring the mean linear intercept (Lm), an indicator of airspace enlargement.

-

-

Lung Function: Assess changes in lung mechanics, such as compliance and elastance, using a specialized ventilator system (e.g., FlexiVent).

-

Expected Outcome: Effective inhibitors like GW311616 are expected to significantly reduce the influx of neutrophils into the BAL fluid, lower pro-inflammatory cytokine levels, and preserve normal lung architecture (i.e., prevent the increase in mean linear intercept) compared to vehicle-treated, elastase-challenged animals.

Mechanism of Action and Signaling Pathways

Neutrophil elastase contributes to the pathology of inflammatory lung diseases through several mechanisms. Understanding these pathways is crucial for appreciating the therapeutic rationale for inhibitors like GW311616.

Key Pathogenic Roles of Neutrophil Elastase:

-

Extracellular Matrix Degradation: NE directly degrades elastin, a critical component of the lung's extracellular matrix, leading to the loss of lung elasticity and the development of emphysema.

-

Inflammation Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of neutrophil recruitment and activation.[8]

-

Mucus Hypersecretion: NE is a potent secretagogue, stimulating goblet cells to produce excess mucus, which contributes to airway obstruction.

-

Receptor Activation: NE can cleave and activate Protease-Activated Receptor-2 (PAR-2) on epithelial cells, triggering intracellular signaling cascades (e.g., via ERK) that result in the production of neutrophil chemoattractants like IL-8.[8]

The development of an NE inhibitor like GW311616 follows a logical progression from initial concept to preclinical validation, as illustrated in the workflow below.

References

- 1. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting COPD: advances on low-molecular-weight inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte‐derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of a Novel Benzoxazinone-Based Neutrophil Elastase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated "Neutrophil elastase inhibitor 3" is a benzoxazinone (B8607429) analog, also referred to as compound 13 in some commercial contexts.[1] Publicly available data on this specific molecule is limited. This guide provides a comprehensive pharmacological profile by integrating the available information on "this compound (compound 13)" with data from well-characterized neutrophil elastase (NE) inhibitors to present a representative profile for this class of compounds. This approach is intended to offer a valuable framework for research and development professionals.

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[2] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulated activity in the extracellular space contributes to the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][3][4] NE can degrade a wide range of extracellular matrix proteins, such as elastin, leading to tissue damage.[3] Consequently, the development of potent and selective NE inhibitors is a significant therapeutic strategy. This document outlines the pharmacological profile of a benzoxazinone-based neutrophil elastase inhibitor, referred to as "this compound."

Mechanism of Action

Neutrophil elastase inhibitors, including benzoxazinone analogs, function by binding to the active site of the NE enzyme, thereby preventing its proteolytic activity.[5] This inhibition mitigates the downstream pathological effects of excessive NE activity, such as tissue degradation and amplification of the inflammatory response.

In Vitro Pharmacology

The in vitro activity of "this compound" has been characterized, demonstrating its potency in inhibiting NE activity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| IC50 (NE Release) | 80.8 nM | The half-maximal inhibitory concentration against neutrophil elastase release.[1] |

Note: Further characterization, such as determination of the inhibition constant (Ki) and selectivity against other proteases, would be necessary for a complete in vitro profile.

In Vivo Pharmacology

Preclinical studies in a rat model of trauma-hemorrhagic shock have demonstrated the in vivo efficacy of "this compound."

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings |

| Rat Trauma-Hemorrhagic Shock | 1 mg/kg, intravenous | Significantly attenuated the increase in myeloperoxidase (MPO) activity and edema in the lung.[1] |

Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue is a widely used biochemical marker for neutrophil infiltration and inflammation.[6]

Pharmacokinetics

A comprehensive pharmacokinetic profile for "this compound" is not publicly available. The following table presents typical pharmacokinetic parameters for a well-characterized, orally available NE inhibitor, AZD9668, to provide a representative profile.[7]

Table 3: Representative Pharmacokinetic Profile of an Oral Neutrophil Elastase Inhibitor (AZD9668)

| Parameter | Value | Description |

| Bioavailability (F%) | Not reported | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (hours) | 0.5 - 1.5 | Time to reach maximum plasma concentration.[7] |

| t1/2 (hours) | Short | The time required for the plasma concentration to decrease by half. A short half-life is consistent with twice-daily dosing.[7] |

| Metabolism | Not fully detailed | Information on the metabolic pathways and major metabolites. |

| Excretion | ~40% renal elimination as unchanged compound | The route of elimination of the drug and its metabolites from the body.[7] |

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against human neutrophil elastase (HNE).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human neutrophil elastase (HNE) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of a fluorogenic or chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) in a suitable solvent.[8]

-

Prepare serial dilutions of the test inhibitor ("this compound") and a positive control inhibitor.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test inhibitor or vehicle control, and the HNE solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance at appropriate wavelengths kinetically over a set period or at a single endpoint.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Rat Model of Trauma-Hemorrhagic Shock

This protocol describes a general method for inducing trauma-hemorrhagic shock in rats to evaluate the in vivo efficacy of therapeutic agents.

Protocol:

-

Animal Preparation:

-

Anesthetize male Wistar or Sprague-Dawley rats.

-

Surgically place catheters in the femoral artery for blood withdrawal and blood pressure monitoring, and in the femoral vein for resuscitation and drug administration.[9]

-

-

Induction of Trauma and Shock:

-

Induce soft tissue trauma, for example, through a midline laparotomy.[9]

-

Initiate hemorrhage by withdrawing blood via the arterial catheter until the mean arterial pressure (MAP) reaches a target range (e.g., 30-40 mmHg).[9]

-

Maintain the hypotensive state for a specified duration (e.g., 60-90 minutes).

-

-

Resuscitation and Treatment:

-

Resuscitate the animals by reinfusing the shed blood, often supplemented with crystalloid solutions (e.g., Ringer's lactate).

-

Administer "this compound" (1 mg/kg) or vehicle control intravenously at the onset of resuscitation.

-

-

Post-operative Care and Tissue Collection:

-

Monitor the animals for a defined period post-resuscitation.

-

At the end of the experiment, euthanize the animals and collect lung tissue for analysis.

-

Measurement of Myeloperoxidase (MPO) Activity in Lung Tissue

This protocol details the quantification of MPO activity in lung homogenates as an index of neutrophil infiltration.

Protocol:

-

Tissue Homogenization:

-

Excise and weigh a portion of the lung tissue.

-

Homogenize the tissue in an appropriate buffer (e.g., potassium phosphate (B84403) buffer containing a detergent like hexadecyltrimethylammonium bromide).

-

Centrifuge the homogenate to pellet cellular debris.

-

-

MPO Assay:

-

In a 96-well plate, add the supernatant from the tissue homogenate.

-

Prepare a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride (B599025) or 3,3',5,5'-tetramethylbenzidine) and hydrogen peroxide (H2O2).

-

Add the reaction mixture to the wells containing the supernatant.

-

-

Data Acquisition and Analysis:

-

Measure the change in absorbance over time at the appropriate wavelength.

-

Calculate MPO activity, typically expressed as units per gram of tissue, based on the rate of change in absorbance.

-

Conclusion

The benzoxazinone-based "this compound" demonstrates potent in vitro inhibition of neutrophil elastase and in vivo efficacy in a relevant animal model of inflammatory lung injury. While a complete pharmacological profile requires further investigation, the available data, supplemented with representative information for this class of inhibitors, highlights its potential as a therapeutic agent for NE-driven diseases. The experimental protocols provided herein offer a framework for the continued evaluation and characterization of this and other novel neutrophil elastase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Measurement of neutrophil content in brain and lung tissue by a modified myeloperoxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Binding Affinity and Kinetics of Neutrophyl Elastase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Neutrophil Elastase Inhibitor 3, a benzoxazinone (B8607429) analog identified as a potent inhibitor of neutrophil elastase (NE). This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting neutrophil elastase.

Quantitative Binding Data

This compound, also referred to as compound 13 in the primary literature, has been evaluated for its inhibitory activity on neutrophil elastase. The available quantitative data is summarized in the table below.

| Parameter | Value | Compound | Assay Type | Source |

| IC50 | 80.8 nM | This compound (compound 13) | Inhibition of NE release from fMLP-activated human neutrophils | [1] |

No publicly available data on the direct binding affinity (Kd, Ki) or kinetic parameters (kon, koff) for this compound (compound 13) has been identified in the reviewed literature. The provided IC50 value represents the concentration at which the inhibitor reduces the release of neutrophil elastase from activated neutrophils by 50%.

Experimental Protocols

The following section details the experimental methodology for the determination of the inhibitory activity of this compound on neutrophil elastase release.

Inhibition of Neutrophil Elastase (NE) Release from Activated Human Neutrophils

This protocol is based on the methodology described in the primary literature for a series of benzoxazinone analogs, including this compound[1].

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the release of neutrophil elastase from human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).

Materials:

-

Human neutrophils isolated from venous blood of healthy donors

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Cytochalasin B

-

This compound (or other test compounds)

-

Hank's Balanced Salt Solution (HBSS)

-

Neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

-

Phosphate Buffered Saline (PBS)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh, heparinized venous blood using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of residual red blood cells.

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 106 cells/mL.

-

Pre-incubation with Inhibitor: In a 96-well plate, add the desired concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept below 0.1%) to the neutrophil suspension. Incubate for 15 minutes at 37°C.

-

Priming and Stimulation:

-

Add cytochalasin B (final concentration, e.g., 5 µg/mL) to each well and incubate for 5 minutes at 37°C.

-

Induce neutrophil degranulation by adding fMLP (final concentration, e.g., 100 nM) to the wells.

-

-

Incubation: Incubate the plate for a further 15-30 minutes at 37°C to allow for elastase release.

-

Termination of Release: Stop the reaction by centrifuging the plate at 4°C to pellet the cells.

-

Elastase Activity Measurement:

-

Transfer the supernatant from each well to a new 96-well plate.

-

Add the neutrophil elastase substrate to each well.

-

Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide substrates) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each condition.

-

Determine the percentage of inhibition of elastase release for each concentration of the inhibitor compared to the vehicle control (fMLP-stimulated cells without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Workflow Diagram:

Signaling Pathways

Neutrophil elastase is a serine protease that, when released, can cleave a wide range of extracellular matrix proteins and other substrates, contributing to tissue damage in inflammatory conditions. The signaling pathways leading to neutrophil degranulation and elastase release are complex and involve the activation of various cell surface receptors and downstream signaling cascades.

fMLP-Induced Neutrophil Activation Pathway

The experimental protocol for determining the IC50 of this compound utilizes fMLP as a stimulant. fMLP is a bacterial-derived peptide that activates the formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR) on the surface of neutrophils. This activation triggers a signaling cascade leading to degranulation and the release of primary granule contents, including neutrophil elastase.

While this compound has been shown to inhibit the release of neutrophil elastase, the precise mechanism by which it does so is not fully elucidated in the public domain. It is possible that the inhibitor acts intracellularly to prevent degranulation or extracellularly to inhibit the activity of released elastase, which might have feedback effects on further degranulation.

Conclusion

This compound is a potent inhibitor of neutrophil elastase release with a reported IC50 of 80.8 nM. While detailed binding affinity and kinetic data are not yet available, the provided experimental protocol for assessing NE release offers a solid foundation for further investigation of this and similar compounds. The fMLP-induced signaling pathway provides a framework for understanding the cellular mechanisms targeted by this class of inhibitors. Further research is warranted to fully characterize the binding kinetics and the precise molecular mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent for inflammatory diseases.

References

In Vitro Characterization of a Novel Neutrophil Elastase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective neutrophil elastase (NE) inhibitor, designated here as Neutrophil Elastase Inhibitor 3. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were assessed against human neutrophil elastase (hNE) and other related serine proteases. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Target Enzyme | Assay Type | IC50 (nM) |

| Human Neutrophil Elastase (hNE) | Purified Enzyme (Fluorogenic Substrate) | 0.4[1] |

| Human Neutrophil Elastase (hNE) | Zymosan-Stimulated Human Whole Blood | 1.0[1] |

| Human Neutrophil Elastase (hNE) | NE Release from Human Neutrophils | 80.8[2] |

Table 2: Selectivity Profile of this compound

| Protease | IC50 (nM) | Selectivity (Fold vs. hNE) |

| Cathepsin G | >16000 | >4000[1] |

| Proteinase 3 (PR3) | >16000 | >4000[1] |

| Thrombin | 1900 | 4750 |

| Urokinase | 6600 | 16500 |

Note: Data for Thrombin and Urokinase are based on a representative N-benzoylindazole derivative NE inhibitor.[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Human Neutrophil Elastase (hNE) Inhibition Assay (Purified Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified hNE.

Materials:

-

Human Neutrophil Elastase (hNE), purified

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

Test Compound (this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in Assay Buffer.

-

Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of a pre-diluted hNE solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Zymosan-Stimulated Human Whole Blood Assay

Objective: To assess the inhibitory activity of the compound on NE released from activated neutrophils in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (with anticoagulant)

-

Zymosan A

-

Test Compound

-

Phosphate Buffered Saline (PBS)

-

Fluorogenic NE substrate

Procedure:

-

Pre-warm the human whole blood to 37°C.

-

Incubate the whole blood with various concentrations of the test compound or vehicle for 30 minutes at 37°C.

-

Add zymosan A to a final concentration of 1 mg/mL to stimulate the neutrophils.

-

Incubate for 1 hour at 37°C with gentle agitation.

-

Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

-

Add the plasma supernatant to a 96-well plate containing the fluorogenic NE substrate.

-

Measure the fluorescence intensity as described in the purified enzyme assay.

-

Determine the IC50 value by plotting the NE activity against the inhibitor concentration.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro characterization of a neutrophil elastase inhibitor.

Neutrophil Elastase Signaling and Inhibition

References

The Role of Sivelestat (Neutrophil Elastase Inhibitor) in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key driver of tissue damage and inflammation in a range of pathological conditions, most notably acute respiratory distress syndrome (ARDS) and sepsis. Sivelestat (B1662846) (formerly known as ONO-5046 or LY544349), a specific, competitive inhibitor of neutrophil elastase, has emerged as a significant therapeutic agent for mitigating the destructive consequences of unchecked NE activity. This technical guide provides an in-depth analysis of Sivelestat's mechanism of action, its multifaceted role in modulating critical inflammatory signaling pathways, a compilation of its quantitative efficacy from preclinical and clinical studies, and detailed experimental protocols for its investigation.

Introduction: The Double-Edged Sword of Neutrophil Elastase

Neutrophils form the vanguard of the innate immune system, and their granules are rich with potent enzymes, including neutrophil elastase (NE).[1][2] Under physiological conditions, NE is crucial for degrading bacterial proteins within phagolysosomes and breaking down extracellular matrix (ECM) to facilitate neutrophil migration to sites of infection.[1][2]

However, in states of excessive or dysregulated inflammation, such as sepsis and ARDS, massive neutrophil infiltration and activation lead to the extracellular release of NE.[1][3][4] This unregulated enzymatic activity contributes directly to pathology through several mechanisms:

-

Direct Tissue Damage: Degradation of critical ECM proteins like elastin, collagen, and fibronectin, leading to loss of tissue integrity, particularly in the lung's alveolar-capillary barrier.[1][2]

-

Amplification of Inflammation: NE can process and activate pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-8), creating a vicious cycle of inflammation and neutrophil recruitment.[5][6]

-

Inactivation of Endogenous Inhibitors: NE can degrade natural protease inhibitors, such as α1-proteinase inhibitor, further tipping the balance towards proteolysis.[7]

Given its central role in inflammatory pathology, targeted inhibition of NE represents a compelling therapeutic strategy.

Sivelestat: A Specific Inhibitor of Neutrophil Elastase

Sivelestat sodium hydrate (B1144303) is a synthetic, small-molecule, competitive inhibitor designed for high specificity towards neutrophil elastase.[8] It binds reversibly to the active site of the enzyme, effectively blocking its proteolytic function.[1] This targeted action prevents the degradation of ECM proteins and helps to quell the inflammatory cascade, thereby protecting tissues from enzyme-mediated damage.[1]

Quantitative Efficacy and Specificity of Sivelestat

Sivelestat's potency and selectivity have been characterized across numerous studies. It demonstrates potent inhibition of neutrophil elastase from various species while showing minimal activity against other serine proteases.

Table 1: In Vitro Inhibition Constants for Sivelestat

| Parameter | Species/Enzyme | Value | Reference(s) |

| IC₅₀ | Human Neutrophil Elastase | 19-49 nM | [9] |

| Rabbit Neutrophil Elastase | 36 nM | [9] | |

| Rat Neutrophil Elastase | 19 nM | [9] | |

| Hamster Neutrophil Elastase | 37 nM | [9] | |

| Mouse Neutrophil Elastase | 49 nM | [9] | |

| Pancreatic Elastase | 5.6 µM | ||

| Ki | Human Neutrophil Elastase | 200 nM | [9][10] |

| No Inhibition | Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G | >100 µM | [9] |

Modulation of Key Inflammatory Signaling Pathways

Sivelestat exerts its anti-inflammatory effects not only by direct enzyme inhibition but also by interfering with critical intracellular signaling pathways that are aberrantly activated by NE.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Mechanism: In lipopolysaccharide (LPS)-stimulated macrophages and endothelial cells, Sivelestat has been shown to decrease the activation of NF-κB.[8][11][12] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκB degradation, Sivelestat blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes like TNF-α, IL-6, and iNOS.[8][12]

Modulation of MAP Kinase (JNK) and PI3K/AKT/mTOR Pathways

Recent studies have elucidated Sivelestat's influence on other crucial signaling networks involved in inflammation, cell survival, and apoptosis.

-

JNK/NF-κB Crosstalk: Sivelestat has been found to inhibit the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[13][14] By limiting JNK phosphorylation, Sivelestat further suppresses the downstream activation of NF-κB, indicating a broader modulatory effect on the inflammatory kinase network.[13][15]

-

Nrf2/HO-1 Activation: Concurrently, Sivelestat promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor for antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[13][14]

-

PI3K/AKT/mTOR Inhibition: In models of sepsis-induced ALI, Sivelestat has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[16][17] This pathway is critical for cell growth and survival, and its inhibition by Sivelestat leads to a decrease in pro-apoptotic factors (like Bax) and an increase in anti-apoptotic factors (like Bcl-2), suggesting a role in regulating cell fate during severe inflammation.[16][17]

Preclinical and Clinical Efficacy

Sivelestat has demonstrated efficacy in a wide range of preclinical animal models and human clinical trials, particularly in the context of ARDS and sepsis.

Table 2: Summary of Preclinical and Clinical Outcomes with Sivelestat Treatment

| Study Type | Model / Population | Key Outcomes | Reference(s) |

| Preclinical | Rat model of severe burns | Improved ALI symptoms; Decreased serum and lung NE and IL-8 levels. | [18] |

| Rat model of LPS-induced ALI | Ameliorated lung injury; Reduced pulmonary edema, MPO-positive cells, and ICAM-1 expression. | [11] | |

| Rat model of sepsis (CLP) | Improved survival; Reduced serum IL-1β, TNF-α, and IL-6. | [6] | |

| Rat model of hemorrhagic shock | Ameliorated lung injury. | [9] | |

| Clinical | Sepsis-induced ARDS | Improved oxygenation (PaO₂/FiO₂) within 5 days; May be associated with decreased 28-day mortality. | [19][20] |

| Meta-analysis (septic ARDS) | Significantly reduced risk of mortality (OR = 0.63); Reduced ICU length of stay and duration of mechanical ventilation. | ||

| Meta-analysis (ALI/ARDS) | Improved PaO₂/FiO₂ on day 3; Shortened mechanical ventilation time and ICU stays; Increased ventilator-free days. | ||

| Major surgery patients | Reduced serum IL-6 levels post-surgery; Preserved antitumor immunity. | [21] |

Key Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the IC₅₀ of an inhibitor against purified human neutrophil elastase.

-

Objective: To measure the concentration of Sivelestat required to inhibit 50% of NE activity.

-

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

-

Sivelestat (or test compound) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare serial dilutions of Sivelestat in Assay Buffer.

-

In each well of the microplate, add 50 µL of Assay Buffer.

-

Add 25 µL of the Sivelestat dilutions (or DMSO for control).

-

Add 25 µL of diluted HNE solution to all wells.

-

Incubate at room temperature for 15 minutes to allow inhibitor binding.

-

Initiate the reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution.

-

Immediately begin kinetic reading on the plate reader at 37°C for 30-60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Plot the percentage of inhibition against the logarithm of Sivelestat concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This protocol describes a common animal model to evaluate the efficacy of Sivelestat in vivo.

-

Objective: To assess the protective effect of Sivelestat on lipopolysaccharide (LPS)-induced lung injury.

-

Model: Male Sprague-Dawley or Wistar rats (200-250g).

-

Groups:

-

Procedure:

-

Anesthetize rats (e.g., with isoflurane (B1672236) or ketamine/xylazine).

-

Intratracheally instill LPS (e.g., 5 mg/kg in 50 µL saline) or saline.

-

Administer Sivelestat or vehicle via i.p. injection at a specified time point (e.g., 1 hour before or after LPS challenge).

-

At a predetermined endpoint (e.g., 6, 12, or 24 hours), euthanize the animals.

-

Collect samples for analysis.

-

-

Endpoints for Analysis:

-

Bronchoalveolar Lavage Fluid (BALF): Measure total cell count, neutrophil differential, and protein concentration (as a marker of permeability). Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.[18]

-

Lung Tissue:

-

Histology: Fix one lung lobe in formalin for H&E staining to assess edema, inflammation, and structural damage.[12][13]

-

Wet/Dry Ratio: Weigh the other lung lobe before and after drying in an oven to quantify pulmonary edema.[12][13]

-

Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an index of neutrophil infiltration.

-

Western Blot/RT-PCR: Analyze lung homogenates for expression and activation of proteins in signaling pathways (e.g., p-p65, p-JNK, ICAM-1).[11][13]

-

-

Conclusion and Future Directions

Sivelestat is a potent and selective inhibitor of neutrophil elastase that mitigates inflammation and tissue injury through both direct enzymatic blockade and the modulation of key intracellular signaling pathways, including NF-κB, JNK, and PI3K/AKT. Preclinical and clinical data strongly support its therapeutic utility in conditions characterized by excessive neutrophil activity, such as ARDS and sepsis.

Future research should continue to explore the full spectrum of Sivelestat's molecular mechanisms, particularly its crosstalk with pathways like Nrf2/HO-1. Furthermore, large-scale, well-designed clinical trials are warranted to confirm its efficacy in specific patient populations and to optimize dosing and treatment duration for maximal therapeutic benefit.[22][23] The development of next-generation NE inhibitors with improved pharmacokinetic profiles and bioavailability also remains a key objective in the field.

References

- 1. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]

- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of intravenous sivelestat sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of intravenous sivelestat sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppressive effects of the neutrophil elastase inhibitor sivelestat sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway (2024) | Yaqing Zhou [scispace.com]

- 17. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sivelestat sodium hydrate attenuates acute lung injury by decreasing systemic inflammation in a rat model of severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Neutrophil Elastase Inhibitor (Sivelestat Sodium) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Neutrophil elastase inhibitor (sivelestat) preserves antitumor immunity and reduces the inflammatory mediators associated with major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. [PDF] Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of acute respiratory distress syndrome | Semantic Scholar [semanticscholar.org]

Sivelestat (Neutrophil Elastase Inhibitor 3): A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

This technical guide provides a comprehensive overview of the target specificity and selectivity of Sivelestat (also known as ONO-5046), a potent and selective inhibitor of neutrophil elastase. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Executive Summary

Sivelestat is a synthetic, competitive, and reversible inhibitor of human neutrophil elastase, a serine protease implicated in the pathophysiology of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its therapeutic efficacy is intrinsically linked to its high specificity and selectivity for neutrophil elastase over other structurally related serine proteases. This targeted action minimizes off-target effects, a critical attribute for any therapeutic agent. This guide delves into the quantitative measures of Sivelestat's inhibitory activity, the methodologies used for its characterization, and the molecular pathways it modulates.

Target Specificity and Selectivity: Quantitative Analysis

The inhibitory potency and selectivity of Sivelestat have been extensively characterized through in vitro enzymatic assays. The data consistently demonstrate a high affinity for neutrophil elastase with significantly lower or no activity against other serine proteases.

Table 1: Inhibitory Activity of Sivelestat against Human Neutrophil Elastase

| Parameter | Value | Species | Notes |

| IC₅₀ | 44 nM | Human | Competitive inhibitor.[3][4][5][6][7][8][9][10] |

| Kᵢ | 200 nM | Human | Competitive inhibitor.[3][4][8][9][10] |

Table 2: Cross-reactivity Profile of Sivelestat against Other Serine Proteases

| Serine Protease | IC₅₀ of Sivelestat | Fold Selectivity vs. Neutrophil Elastase |

| Porcine Pancreatic Elastase | 5.6 µM | ~127 |

| Cathepsin G | > 100 µM | > 2272 |

| Chymotrypsin | > 100 µM | > 2272 |

| Thrombin | > 100 µM | > 2272 |

| Trypsin | > 100 µM | > 2272 |

| Plasmin | > 100 µM | > 2272 |

| Plasma Kallikrein | > 100 µM | > 2272 |

| Pancreas Kallikrein | > 100 µM | > 2272 |

Data compiled from multiple sources.[2][8][9][10] The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Fold selectivity is calculated relative to the IC₅₀ for human neutrophil elastase (44 nM).

Table 3: Inhibitory Activity of Sivelestat against Neutrophil Elastase from Various Species

| Species | IC₅₀ of Sivelestat |

| Human | 44 nM |

| Rabbit | 36 nM |

| Rat | 19 nM |

| Hamster | 37 nM |

| Mouse | 49 nM |

Data from MedChemExpress.[8][9]

Experimental Protocols

The determination of inhibitory constants such as IC₅₀ and Kᵢ is fundamental to characterizing the potency and selectivity of an enzyme inhibitor. Below is a detailed methodology for a typical in vitro fluorometric assay used to measure the inhibitory activity of Sivelestat against neutrophil elastase.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sivelestat for human neutrophil elastase.

Materials:

-

Purified human neutrophil elastase (NE)

-

Sivelestat (or other test inhibitor)

-

Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)[11]

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~380-400 nm and emission at ~505 nm[12][13]

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Sivelestat in DMSO.

-

Perform serial dilutions of the Sivelestat stock solution in Assay Buffer to achieve a range of desired final concentrations (e.g., from 1 nM to 100 µM).

-

Dilute the human neutrophil elastase to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but should result in a linear reaction rate over the course of the assay.

-

Prepare the fluorogenic substrate at a concentration that is 2x the final desired concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 25 µL of the Sivelestat dilutions or vehicle control (Assay Buffer with the same final concentration of DMSO) to the appropriate wells.

-

Add 50 µL of the diluted neutrophil elastase solution to each well, except for the blank (no enzyme) wells.

-

Mix gently and incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[11]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the 2x substrate solution to all wells.

-

Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes.[12][13]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each Sivelestat concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each Sivelestat concentration using the following formula: % Inhibition = 100 * (1 - (Vinhibitor / Vcontrol)) where Vinhibitor is the reaction rate in the presence of Sivelestat and Vcontrol is the reaction rate in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Sivelestat concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Experimental Workflows

Sivelestat's therapeutic effects extend beyond the direct inhibition of elastase-mediated tissue degradation. By blocking neutrophil elastase activity, Sivelestat modulates several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Signaling Pathways Modulated by Sivelestat

The following diagrams illustrate the signaling pathways influenced by the inhibition of neutrophil elastase by Sivelestat.

Figure 1: Sivelestat's Inhibition of the JNK/NF-κB Signaling Pathway.

Sivelestat attenuates the inflammatory response by inhibiting neutrophil elastase, which can activate the JNK and NF-κB signaling pathways.[14][15][16] This leads to a reduction in the phosphorylation of JNK and IκBα, preventing the nuclear translocation of NF-κB (p65) and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8.[14][15][16]

Figure 2: Sivelestat's Activation of the Nrf2/HO-1 Antioxidant Pathway.

Sivelestat has been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.[14][15][17] By promoting the nuclear translocation of Nrf2, Sivelestat upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[14][15][17]

Figure 3: Sivelestat's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

In models of acute lung injury, Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[3][18][19][20][21] This inhibition leads to a reduction in apoptosis and inflammation, contributing to its protective effects on lung tissue.[3][18][19][20]

Figure 4: Neutrophil Elastase-Mediated PAR2 Activation and its Inhibition.

Neutrophil elastase can act as a biased agonist for Proteinase-Activated Receptor-2 (PAR2), leading to the activation of Gαs-mediated cAMP formation and subsequent sensitization of TRPV4 channels, which contributes to inflammation and pain.[1][2][4][22] By inhibiting neutrophil elastase, Sivelestat can prevent the activation of this pathway.[1][2][4][22]

Experimental Workflow for Inhibitor Selectivity Profiling

A systematic approach is crucial for determining the selectivity of a protease inhibitor. The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound like Sivelestat against a panel of related enzymes.

Figure 5: Workflow for Assessing Protease Inhibitor Selectivity.

This workflow begins with the determination of the inhibitor's potency against its primary target. Subsequently, the inhibitor is screened against a panel of related proteases to identify any off-target activity. For any significant off-target interactions, a full IC₅₀ determination is performed. The final step involves calculating the fold selectivity to provide a quantitative measure of the inhibitor's specificity.

Conclusion

Sivelestat (Neutrophil Elastase Inhibitor 3) is a highly specific and selective inhibitor of human neutrophil elastase. Its potent and targeted inhibitory activity, coupled with its ability to modulate key inflammatory and antioxidant signaling pathways, underscores its therapeutic potential in conditions characterized by excessive neutrophil elastase activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic benefits of targeted neutrophil elastase inhibition.

References

- 1. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. abcam.com [abcam.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemscene.com [chemscene.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways | Biomolecules and Biomedicine [bjbms.org]

- 16. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway (2024) | Yaqing Zhou [scispace.com]

- 19. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

- 21. Frontiers | HMGB1/PI3K/Akt/mTOR Signaling Participates in the Pathological Process of Acute Lung Injury by Regulating the Maturation and Function of Dendritic Cells [frontiersin.org]

- 22. Neutrophil elastase acts as a biased agonist for proteinase-activated receptor-2 (PAR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Neutrophil Elastase Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE) is a serine protease implicated in the pathology of various inflammatory diseases, making it a prime target for therapeutic intervention. "Neutrophil elastase inhibitor 3" (also known as compound 13), a benzoxazinone (B8607429) analog, has been identified as a potent inhibitor of neutrophil elastase release. This technical guide provides a comprehensive overview of the known activities of this compound, delves into potential off-target effects characteristic of this inhibitor class, and furnishes detailed experimental protocols for its evaluation. The document is intended to serve as a resource for researchers engaged in the development and characterization of neutrophil elastase inhibitors.

Introduction to this compound

This compound is a synthetic, small-molecule compound belonging to the benzoxazinone class of serine protease inhibitors. It has demonstrated significant potency in inhibiting the release of neutrophil elastase from activated human neutrophils. The primary known activities of this compound are its anti-inflammatory effects, attributed to the reduction of active neutrophil elastase at sites of inflammation, and its influence on superoxide (B77818) anion generation.

On-Target Activity

The principal therapeutic target of this compound is neutrophil elastase, a key mediator of tissue damage in inflammatory conditions.

Inhibition of Neutrophil Elastase Release

This compound has been shown to be a potent inhibitor of NE release from fMLP-activated human neutrophils, with a reported IC50 of 80.8 nM.[1] This activity is crucial for its potential therapeutic effects in mitigating the destructive consequences of excessive neutrophil activation.

Effects on Superoxide Anion Generation

In addition to its effects on NE release, studies on a series of benzoxazinone analogs, including compound 13, have investigated their impact on superoxide anion generation in activated neutrophils.[1] While some analogs in the series displayed dual inhibitory effects on both NE release and superoxide generation, compounds 11-15, which includes this compound, were found to be highly selective for inhibiting NE release.[1] This suggests that at therapeutic concentrations, this compound is less likely to interfere with the respiratory burst pathway directly.

Off-Target Considerations

While specific off-target screening data for this compound is not extensively published, an analysis of its chemical class and the broader field of serine protease inhibitors allows for the prediction of potential off-target interactions. A thorough assessment of selectivity is a critical step in the preclinical development of any drug candidate to minimize unintended biological effects and toxicity.

Other Serine Proteases

The most probable off-targets for a serine protease inhibitor are other members of the serine protease family due to structural similarities in their active sites. Key proteases to consider for a selectivity panel include:

-

Cathepsin G: Another protease released from neutrophil azurophilic granules.

-

Proteinase 3 (PR3): Structurally similar to neutrophil elastase and also found in neutrophil granules.

-

Thrombin and other coagulation factors: To assess the potential for effects on blood clotting.

-

Trypsin and Chymotrypsin: To determine general protease selectivity.

-

Plasmin: To evaluate potential interference with fibrinolysis.

Kinase Panels

Broader screening against a panel of kinases is also advisable, as ATP-binding sites and other regulatory domains can sometimes be inadvertently targeted by small molecules. Comprehensive kinase screening can reveal unexpected off-target activities that could lead to adverse effects or provide opportunities for drug repurposing.

Other Potential Off-Targets

Depending on the chemical scaffold, other potential off-targets could include ion channels, G-protein coupled receptors (GPCRs), and nuclear receptors. A broad liability panel is recommended to de-risk the compound at later stages of development.

Data Presentation

Table 1: On-Target Activity of this compound

| Target/Activity | Assay System | IC50 | Reference |

| Neutrophil Elastase Release | fMLP-activated human neutrophils | 80.8 nM | [1] |